Functional CB1 Pharmacology: Antagonist Profile vs. Indole-3-Carboxamide Agonist Comparators
1-Methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is annotated in the DrugMAP database as a cannabinoid receptor 1 (CB1) antagonist, with a patented indication for obesity [1]. This functional profile stands in direct contrast to the structurally related indole-3-carboxamide synthetic cannabinoids tested by Noble et al. (2019), which are uniformly CB1 agonists. For example, 5F-MDMB-PICA exhibits a CB1 EC50 of 3.26 nM as a potent agonist, and ADB-FUBINACA exhibits a CB1 EC50 of 0.69 nM [2]. The antagonist designation of the target compound represents a qualitative functional divergence from the agonist activity of its closest structural analogs, which has significant implications for assay design, in vivo model selection, and safety pharmacology assessment.
| Evidence Dimension | Functional activity at CB1 receptor (agonist vs. antagonist) |
|---|---|
| Target Compound Data | CB1 antagonist (DrugMAP annotation, patented for obesity) [1] |
| Comparator Or Baseline | 5F-MDMB-PICA: CB1 agonist, EC50 = 3.26 nM; ADB-FUBINACA: CB1 agonist, EC50 = 0.69 nM; CUMYL-PICA: CB1 agonist, EC50 = 0.43–12.3 nM [2][3] |
| Quantified Difference | Qualitative functional inversion: antagonist vs. agonist. No quantitative antagonist potency (IC50 or Ki) data publicly available for the target compound as of the search date. |
| Conditions | DrugMAP annotation based on patent data (PMID 26161824); agonist EC50 values from stable CB1 receptor activation assay (NanoLuc binary technology) in live cells [2]. Note: direct comparative data from the same assay system are not available for the target compound. |
Why This Matters
The functional pharmacology (antagonist vs. agonist) determines the compound's suitability for entirely different research programs; a CB1 antagonist is relevant for obesity and metabolic disorder models, whereas CB1 agonists are pursued for pain, neuroprotection, or as analytical reference standards for forensic toxicology.
- [1] DrugMAP. 1,2,4-triazole derivative 2 (DM91Z8B). CB1 Antagonist. https://drugmap.idrblab.net/data/drug/details/DM91Z8B View Source
- [2] Noble C, Cannaert A, Linnet K, Stove CP. Drug Testing and Analysis. 2019;11(3):501-511. doi:10.1002/dta.2517. View Source
- [3] Longworth M, et al. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience. 2017;8(10):2159-2168. doi:10.1021/acschemneuro.7b00267. View Source
